molecular formula C16H37Cl4N5O5 B026882 3-O-Demethylsporaricin A CAS No. 102735-33-1

3-O-Demethylsporaricin A

Cat. No.: B026882
CAS No.: 102735-33-1
M. Wt: 521.3 g/mol
InChI Key: NVAKQJGMLIOTPD-UHFFFAOYSA-N
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Description

3-O-Demethylsporaricin A is a derivative of the antibiotic sporaricin B. It is a macrolide antibiotic known for its potent antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of 3-O-Demethylsporaricin A involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the macrolide ring, followed by the introduction of specific functional groups. Key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-O-Demethylsporaricin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-O-Demethylsporaricin A has been extensively studied for its applications in various fields:

Mechanism of Action

3-O-Demethylsporaricin A exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds during translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activity and resistance profiles compared to other macrolides. Its demethylated structure allows for different interactions with bacterial ribosomes, potentially leading to reduced resistance development .

Properties

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAKQJGMLIOTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37Cl4N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908025
Record name 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102735-33-1
Record name 3-O-Demethylsporaricin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102735331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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